molecular formula C11H13N3O6 B274060 2-(Dimethylamino)ethyl 3,5-dinitrobenzoate

2-(Dimethylamino)ethyl 3,5-dinitrobenzoate

Cat. No. B274060
M. Wt: 283.24 g/mol
InChI Key: LKPYPWIZCULEMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)ethyl 3,5-dinitrobenzoate (DMEDNB) is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of nitrobenzoates and is commonly used as a fluorescent probe for studying the mechanisms of various biological processes.

Mechanism of Action

2-(Dimethylamino)ethyl 3,5-dinitrobenzoate is a fluorescent probe that works by binding to specific molecules in biological systems. The fluorescent properties of 2-(Dimethylamino)ethyl 3,5-dinitrobenzoate allow researchers to monitor changes in the environment surrounding the probe. This can provide valuable information about the mechanism of action of various biological processes.
Biochemical and Physiological Effects:
2-(Dimethylamino)ethyl 3,5-dinitrobenzoate has been shown to have minimal biochemical and physiological effects on biological systems. This makes it an ideal tool for studying various biological processes without interfering with the natural behavior of the system.

Advantages and Limitations for Lab Experiments

2-(Dimethylamino)ethyl 3,5-dinitrobenzoate has several advantages for use in lab experiments. It is a highly sensitive probe that can detect small changes in the environment surrounding it. It is also relatively easy to synthesize and purify. However, 2-(Dimethylamino)ethyl 3,5-dinitrobenzoate has some limitations. It is not suitable for use in vivo and cannot be used to study the behavior of complex biological systems.

Future Directions

There are several future directions for the use of 2-(Dimethylamino)ethyl 3,5-dinitrobenzoate in scientific research. One potential area of research is the development of new fluorescent probes based on the structure of 2-(Dimethylamino)ethyl 3,5-dinitrobenzoate. Another area of research is the application of 2-(Dimethylamino)ethyl 3,5-dinitrobenzoate in the study of complex biological systems such as cells and tissues. Additionally, 2-(Dimethylamino)ethyl 3,5-dinitrobenzoate could be used in the development of new diagnostic tools for various diseases.

Synthesis Methods

The synthesis of 2-(Dimethylamino)ethyl 3,5-dinitrobenzoate is a multi-step process that involves the reaction of 3,5-dinitrobenzoic acid with dimethylaminoethanol in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

2-(Dimethylamino)ethyl 3,5-dinitrobenzoate has been extensively used in scientific research as a fluorescent probe for studying various biological processes. It has been used as a tool for investigating the mechanisms of enzyme reactions, protein-ligand interactions, and lipid membrane dynamics. 2-(Dimethylamino)ethyl 3,5-dinitrobenzoate has also been used to study the effects of pH, temperature, and ionic strength on various biological processes.

properties

Product Name

2-(Dimethylamino)ethyl 3,5-dinitrobenzoate

Molecular Formula

C11H13N3O6

Molecular Weight

283.24 g/mol

IUPAC Name

2-(dimethylamino)ethyl 3,5-dinitrobenzoate

InChI

InChI=1S/C11H13N3O6/c1-12(2)3-4-20-11(15)8-5-9(13(16)17)7-10(6-8)14(18)19/h5-7H,3-4H2,1-2H3

InChI Key

LKPYPWIZCULEMC-UHFFFAOYSA-N

SMILES

CN(C)CCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CN(C)CCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.